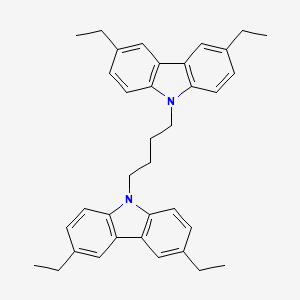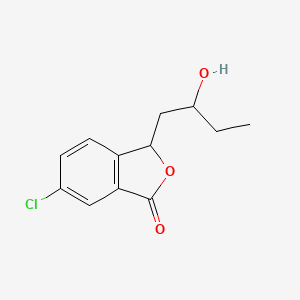
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with a chloro group and a hydroxybutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxybutyl Side Chain: This step involves the alkylation of the benzofuran ring with a suitable butyl derivative, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated benzofuran derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (dechlorinated compounds), and substituted derivatives (amino, alkoxy compounds).
Aplicaciones Científicas De Investigación
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxybutyl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-benzofuran-1(3H)-one: Lacks the hydroxybutyl side chain, resulting in different reactivity and applications.
3-(2-Hydroxybutyl)-2-benzofuran-1(3H)-one: Lacks the chloro group, affecting its chemical properties and biological activity.
6-Chloro-3-(2-methylbutyl)-2-benzofuran-1(3H)-one:
Uniqueness
6-Chloro-3-(2-hydroxybutyl)-2-benzofuran-1(3H)-one is unique due to the presence of both the chloro group and the hydroxybutyl side chain, which confer distinct chemical and biological properties
Propiedades
Número CAS |
185696-08-6 |
|---|---|
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
6-chloro-3-(2-hydroxybutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H13ClO3/c1-2-8(14)6-11-9-4-3-7(13)5-10(9)12(15)16-11/h3-5,8,11,14H,2,6H2,1H3 |
Clave InChI |
DFPCSNUKCRUHAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1C2=C(C=C(C=C2)Cl)C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
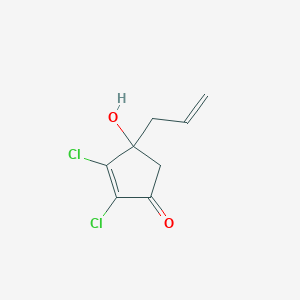

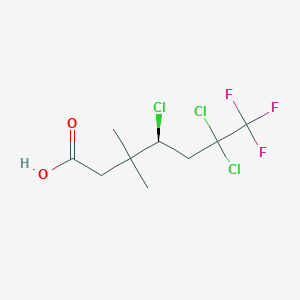
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
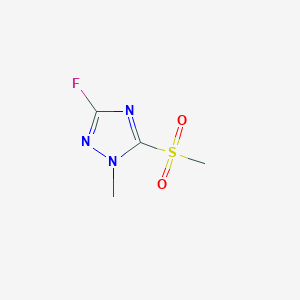
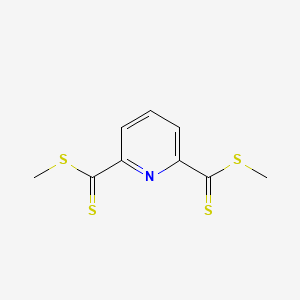
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
